![molecular formula C18H16N2O2 B11404369 2-[(3-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B11404369.png)
2-[(3-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole
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Overview
Description
2-[(3-METHOXYPHENOXY)METHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-METHOXYPHENOXY)METHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in the presence of a phase-transfer catalyst . The reaction is carried out in toluene with 50% sodium hydroxide, and the product is purified through recrystallization from diisopropyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(3-METHOXYPHENOXY)METHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[(3-METHOXYPHENOXY)METHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3-METHOXYPHENOXY)METHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate share structural similarities and are used in similar applications.
Benzodiazoles: Other benzodiazole derivatives with different substituents may exhibit similar biological activities.
Uniqueness
2-[(3-METHOXYPHENOXY)METHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N2O2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]-1-prop-2-ynylbenzimidazole |
InChI |
InChI=1S/C18H16N2O2/c1-3-11-20-17-10-5-4-9-16(17)19-18(20)13-22-15-8-6-7-14(12-15)21-2/h1,4-10,12H,11,13H2,2H3 |
InChI Key |
WFFVSLQTVUQCMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CC#C |
Origin of Product |
United States |
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